molecular formula C7H12N2OS B1455776 [2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methanamine CAS No. 1376269-88-3

[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methanamine

Cat. No. B1455776
M. Wt: 172.25 g/mol
InChI Key: YWIOENAJTAERNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methanamine” is a chemical compound with the molecular formula C7H12N2OS . It is a product available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular weight of “[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methanamine” is 172.25 . The InChI code for this compound is 1S/C8H14N2OS/c1-6(11-3)8-10-7(4-9-2)5-12-8/h5-6,9H,4H2,1-3H3 .


Physical And Chemical Properties Analysis

“[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methanamine” has a molecular weight of 172.25 . The compound is stored at room temperature and is in liquid form .

Scientific Research Applications

Potential Cannabinoid Receptor Activity

Research by Westphal et al. (2015) investigated compounds related to thiazolylindoles and benzimidazole, highlighting the novel presence of these compounds in Germany and discussing their potential cannabinoid receptor activity. This study provides analytical data and discusses the structure elucidation of these compounds, which are of interest due to their unusual chemical structures and potential biological activities Westphal et al., 2015.

Antimicrobial Activities

Another aspect of research focuses on the antimicrobial properties of related compounds. Barot et al. (2017) designed, synthesized, and evaluated the antimicrobial activities of novel 1,3,4-thiadiazole, 1,2,4-triazole-5-thione, and 1,3-thiazolan-4-one derivatives of benzimidazole. These compounds showed significant antibacterial and antifungal activities, demonstrating the potential of thiazole derivatives in developing new antimicrobial agents Barot et al., 2017.

Synthesis and Characterization

The synthesis and characterization of compounds incorporating the thiazolyl structure have been extensively studied. Shimoga et al. (2018) successfully synthesized 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, characterizing it through various spectroscopic techniques. This research contributes to the understanding of the chemical and physical properties of such compounds, which is essential for their application in various scientific domains Shimoga et al., 2018.

properties

IUPAC Name

[2-(1-methoxyethyl)-1,3-thiazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2OS/c1-5(10-2)7-9-6(3-8)4-11-7/h4-5H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIOENAJTAERNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CS1)CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methanamine
Reactant of Route 2
[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methanamine
Reactant of Route 3
Reactant of Route 3
[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methanamine
Reactant of Route 4
[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methanamine
Reactant of Route 5
[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methanamine
Reactant of Route 6
[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.